![molecular formula C17H17FN2O2S B2373520 2-(4-氟苯甲酰胺)-5-甲基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 CAS No. 330190-27-7](/img/structure/B2373520.png)

2-(4-氟苯甲酰胺)-5-甲基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

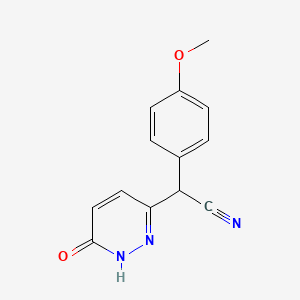

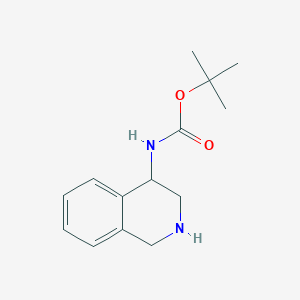

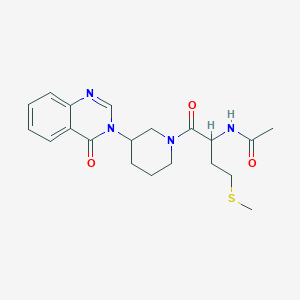

This compound is a derivative of thiophene, a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . The compound is a part of the benzo[b]thiophene-2-carboxamide derivatives .

Synthesis Analysis

The synthesis of such compounds often involves the use of a medicinal chemistry route. For example, in the synthesis of similar thiophene-2-carboxamide derivatives, a series of molecules were designed and the best fit ligands with the least energy were picked and analyzed for bioactivity and drug likeness .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The compound also contains a fluorobenzamido group and a carboxamide group .Chemical Reactions Analysis

Thiophene derivatives have been reported to show high antimicrobial activity against various microbial infections . In the case of similar compounds, the highest activity was exhibited by 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide .科学研究应用

合成和选择性抑制性质

与 2-(4-氟苯甲酰胺)-5-甲基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 在结构上类似的化合物的应用之一是它们作为特定酶的抑制剂。例如,4-取代苯并[b]噻吩-2-甲酰胺的合成显示出以显着效力选择性抑制尿激酶型纤溶酶原激活物 (uPA) 的潜力 (Bridges et al., 1993)。这些化合物代表了一类新的合成 uPA 抑制剂。

细胞毒活性

此外,苯并[b][1,6]萘啶-(5H)酮的甲酰胺衍生物(包括结构相关的化合物)的合成和评估已证明对某些癌细胞系具有有效的细胞毒性,例如小鼠 P388 白血病和刘易斯肺癌。这凸显了它们作为癌症治疗中有效药物的潜力 (Deady et al., 2005)。

杂环合成

该化合物在杂环合成中也具有相关性。例如,苯并[b]噻吩-2-基-腙酯与不同的氮亲核试剂偶联可以导致合成各种杂环衍生物,这可能对药物开发产生影响 (Mohareb et al., 2004)。

结构和光谱分析

此外,涉及相关化合物的合成和晶体 X 射线衍射结构的研究提供了对其结构和振动性质的宝贵见解,这对于理解它们在生物系统中的相互作用机制至关重要 (Saeed et al., 2010)。

荧光光谱

还进行了研究以了解溶剂对生物活性甲酰胺的吸收和荧光光谱的影响,这对于它们在诊断和治疗技术中的应用至关重要 (Patil et al., 2011)。

作用机制

Target of Action

The primary target of 2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is the Polyketide synthase 13 (Pks 13) . Pks 13 is crucial for the synthesis of mycolic acid, a key component of the cell wall of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, Pks 13, inhibiting the synthesis of mycolic acid . This disruption in mycolic acid production leads to a weakened cell wall, making the bacteria more susceptible to the immune system and other drug treatments .

Biochemical Pathways

The compound affects the mycolic acid synthesis pathway . Mycolic acid is a major constituent of the cell wall of Mycobacterium tuberculosis. By inhibiting Pks 13, the compound disrupts the production of mycolic acid, leading to a compromised bacterial cell wall .

Pharmacokinetics

The compound’s effectiveness against its target suggests it has sufficient bioavailability to reach and interact with pks 13

Result of Action

The result of the compound’s action is a significant reduction in the viability of Mycobacterium tuberculosis . By inhibiting the synthesis of mycolic acid, the compound weakens the bacterial cell wall, making the bacteria more susceptible to the immune system and other drug treatments .

Action Environment

The environment in which the compound acts is within the bacterial cell, specifically interacting with the Pks 13 enzyme involved in mycolic acid synthesis . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other drugs, the immune status of the host, and the genetic makeup of the bacteria.

未来方向

The development of new drugs with thiophene derivatives is a topic of interest for medicinal chemists . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is being pursued to investigate new structural prototypes with more effective pharmacological activity . In addition, a promising lead compound was identified for future development .

属性

IUPAC Name |

2-[(4-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c1-9-2-7-13-12(8-9)14(15(19)21)17(23-13)20-16(22)10-3-5-11(18)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTARBVWUBMUJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2373445.png)

![(11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2373453.png)